(Indenyl)titanium(IV) Trichloride

Catalog No.
S12792166
CAS No.
84365-55-9
M.F
C9H7Cl3Ti
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Indenyl)titanium(IV) Trichloride

CAS Number

84365-55-9

Product Name

(Indenyl)titanium(IV) Trichloride

IUPAC Name

1H-inden-1-ide;titanium(4+);trichloride

Molecular Formula

C9H7Cl3Ti

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3

InChI Key

MDTDQDVMQBTXST-UHFFFAOYSA-K

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4]

(Indenyl)titanium(IV) trichloride is an organometallic compound with the molecular formula C₉H₇Cl₃Ti and a molecular weight of 269.37 g/mol. It appears as a dark green to black powder or crystal and has a melting point of approximately 162 °C, where it decomposes. This compound is notable for its reactivity and is classified as corrosive, necessitating careful handling in laboratory environments .

Typical of titanium compounds, particularly in coordination chemistry. It can act as a Lewis acid, coordinating with ligands to form more complex structures. One significant reaction involves its use in the polymerization of olefins, where it serves as a catalyst. The compound can also undergo hydrolysis in the presence of water, leading to the formation of hydroxylated titanium species .

The synthesis of (Indenyl)titanium(IV) trichloride typically involves the reaction of titanium tetrachloride with indenyl compounds under controlled conditions. One common method includes:

  • Reaction of Titanium Tetrachloride: Titanium tetrachloride is reacted with an appropriate indenyl ligand in an inert atmosphere.
  • Isolation: The resulting compound is purified through recrystallization or sublimation techniques to obtain high-purity samples.

This synthetic route allows for the manipulation of reaction conditions to yield different derivatives or complexes based on the ligand used .

(Indenyl)titanium(IV) trichloride has several applications primarily in materials science and catalysis:

  • Catalyst in Olefin Polymerization: It is widely used as a catalyst for the polymerization of alkenes, contributing to the production of various polymers.
  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in synthesizing other organometallic compounds and materials.
  • Research Tool: Its unique properties make it valuable for studying coordination chemistry and organometallic reactions .

Interaction studies involving (Indenyl)titanium(IV) trichloride focus on its reactivity with various ligands and substrates. These studies help understand its catalytic mechanisms and potential applications in organic synthesis. For instance, investigations into its interactions with olefins have provided insights into its role as a catalyst in polymerization processes. Additionally, studies assessing its hydrolysis behavior contribute to understanding its stability and reactivity in aqueous environments .

Several compounds share structural or functional similarities with (Indenyl)titanium(IV) trichloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
(Cyclopentadienyl)titanium(IV) trichlorideC₈H₈Cl₃TiCommonly used catalyst for olefin polymerization; more stable than indenyl derivative.
(Benzyl)titanium(IV) trichlorideC₉H₈Cl₃TiActs similarly in catalysis but has different electronic properties due to aromaticity.
(Phenyl) titanium(IV) dichlorideC₆H₅Cl₂TiLess reactive than (Indenyl)titanium(IV) trichloride; used in different catalytic applications.

The uniqueness of (Indenyl)titanium(IV) trichloride lies in its specific coordination chemistry and catalytic efficiency, particularly in polymerization reactions, which can differ significantly from other titanium-based compounds .

The molecular architecture of (indenyl)titanium(IV) trichloride is defined by a distorted tetrahedral geometry at the titanium center, with the indenyl ligand adopting an η⁵-coordination mode in the solid state. X-ray crystallographic studies reveal that the titanium atom is bonded to the five-carbon aromatic ring of the indenyl ligand, with an average Ti–C bond length of 2.28–2.42 Å . The three chloride ligands occupy the remaining coordination sites, forming Ti–Cl bonds of 2.20–2.35 Å .

A distinctive feature of the indenyl ligand is its ability to undergo η⁵ to η³ ring-slippage in solution, a phenomenon not observed in cyclopentadienyl analogues. Nuclear magnetic resonance (NMR) studies demonstrate dynamic equilibria between these coordination modes, influenced by solvent polarity and temperature . For instance, in benzene-d₆, the η⁵-coordination dominates, while polar solvents like tetrahydrofuran stabilize the η³-configuration due to competitive ligand interactions .

Quantum-chemical modeling further elucidates the electronic structure. The highest occupied molecular orbital (HOMO) is localized on the indenyl ligand’s π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the titanium center. This electronic configuration facilitates ligand-to-metal charge transfer, critical for catalytic activity .

The activation mechanism of (indenyl)titanium(IV) trichloride in olefin polymerization represents a complex series of chemical transformations that convert the inactive precatalyst into the active catalytic species [1] [4]. The fundamental activation process involves the interaction between the titanium complex and cocatalysts, typically methylaluminoxane or other aluminum-based compounds, which facilitate the formation of cationic titanium(III) active centers [6] [11].

The initial activation step involves alkylation of the titanium(IV) center by the aluminum cocatalyst, followed by chloride abstraction to generate coordinatively unsaturated cationic species [1] [18]. Research has demonstrated that the indenyl ligand undergoes dynamic haptotropic shifts during this process, transitioning from eta-five to eta-three coordination modes depending on the electron density requirements of the titanium center [3] [4]. This haptotropic rearrangement is crucial for creating the necessary coordination sites for monomer binding and subsequent insertion reactions.

The electronic structure of the indenyl ligand significantly influences the activation pathway compared to cyclopentadienyl analogues [6] [11]. The extended pi-electron system of the indenyl ring system provides enhanced electron density to the titanium center while simultaneously offering steric protection through its bicyclic framework [4] [20]. Theoretical calculations indicate that the activation energy for the formation of the active cationic species is reduced by approximately ten to fifteen kilojoules per mole when indenyl ligands are employed instead of cyclopentadienyl ligands [18] [19].

The mechanism of olefin coordination follows the Cossee-Arlman pathway, where the olefin approaches the titanium center in a coordinated fashion prior to insertion [18] [20]. The indenyl ligand creates a more open coordination environment compared to bis-cyclopentadienyl systems, facilitating enhanced monomer accessibility to the metal center [3] [4]. This structural feature contributes to the observed higher catalytic activities of indenyl titanium systems relative to their cyclopentadienyl counterparts.

Kinetic studies reveal that the rate-determining step in the overall polymerization process varies with reaction conditions and substrate structure [10] [24]. At lower temperatures, catalyst activation represents the primary kinetic bottleneck, while at elevated temperatures, the monomer insertion step becomes rate-limiting [23] [24]. The activation energy for monomer insertion ranges from forty-five to sixty-five kilojoules per mole, depending on the specific substitution pattern of the indenyl ligand and the nature of the cocatalyst employed [19] [23].

Syndiospecific Styrene Polymerization Kinetics

The kinetic behavior of (indenyl)titanium(IV) trichloride in syndiospecific styrene polymerization demonstrates remarkable efficiency and stereoselectivity compared to conventional titanium-based catalysts [6] [7] [9]. Experimental investigations reveal that indenyl titanium systems exhibit significantly enhanced catalytic activities, with values reaching four hundred kilograms of polystyrene per mole of titanium per hour under optimized conditions [7] [11].

The syndiospecific polymerization mechanism involves a chain-end stereocontrol process where the growing polymer chain influences the stereochemical outcome of subsequent monomer insertions [23] [24]. Computational studies indicate that the most stable transition state for styrene insertion leads to the formation of syndiotactic diads, favored by approximately six kilojoules per mole relative to transition states leading to isotactic sequences [23]. This energy difference arises from steric interactions between the phenyl substituents of consecutive styrene units and the indenyl ligand framework.

Kinetic analysis demonstrates that the polymerization rate follows first-order dependence on both catalyst concentration and monomer concentration under standard reaction conditions [10] [24]. The propagation rate constant for styrene polymerization with indenyl titanium catalysts ranges from one thousand to ten thousand liters per mole per second at fifty degrees Celsius, representing a significant enhancement compared to cyclopentadienyl analogues [7] [10]. Temperature-dependent studies reveal Arrhenius behavior with activation energies typically ranging from forty to sixty kilojoules per mole for the propagation step.

The molecular weight of the resulting syndiotactic polystyrene exhibits inverse correlation with polymerization temperature, consistent with enhanced chain transfer processes at elevated temperatures [8] [24]. Number-average molecular weights ranging from one hundred thousand to five hundred thousand grams per mole are routinely achieved with narrow molecular weight distributions, indicating well-controlled polymerization kinetics [9] [11]. The syndiotacticity of the polymer products consistently exceeds ninety percent, as determined by carbon-13 nuclear magnetic resonance spectroscopy analysis of pentad sequences.

Detailed kinetic modeling reveals that the overall polymerization rate can be described by the expression Rate equals kp times catalyst concentration times monomer concentration, where kp represents the apparent propagation rate constant [10] [24]. The apparent rate constant incorporates contributions from catalyst activation, monomer coordination, and insertion steps, with the relative importance of each process depending on the specific reaction conditions employed.

Catalyst SystemActivity (kg PS/mol Ti·h)Syndiotacticity (%)Melting Point (°C)Molecular Weight (10⁵ g/mol)
CpTiCl₃/MAO19875.32580.5
IndTiCl₃/MAO40094.32681.0
CpTiF₃/MAO280086.22651.2
IndTiF₃/MAO1250098.12755.2
[2-Me-IndTiCl₃]/MAO500-80090-95268-2721.5-2.5

Role in Copolymerization of α-Olefins

The application of (indenyl)titanium(IV) trichloride in α-olefin copolymerization demonstrates exceptional versatility and enhanced comonomer incorporation capabilities compared to conventional metallocene catalysts [13] [15]. Research investigations reveal that the indenyl ligand framework significantly influences the selectivity and incorporation rates of various α-olefin comonomers through both electronic and steric effects [12] [13].

Ethylene copolymerization studies with higher α-olefins such as one-hexene and one-octene demonstrate that indenyl titanium catalysts exhibit enhanced comonomer incorporation relative to cyclopentadienyl analogues [13] [15]. The comonomer incorporation rates typically range from five to twenty-five mole percent, depending on the comonomer feed ratio and reaction temperature [12] [13]. The reactivity ratios for ethylene versus α-olefin incorporation show values between 1.5 and 4.0, indicating moderate preference for ethylene insertion while maintaining significant comonomer reactivity.

The electronic properties of the indenyl ligand play a crucial role in determining comonomer selectivity [13] [15]. Substituents on the indenyl ring system can modulate the electron density at the titanium center, thereby influencing the relative binding affinities of different olefin substrates [4] [11]. Electron-donating substituents such as methyl groups enhance comonomer incorporation by increasing the nucleophilicity of the titanium center, while electron-withdrawing groups have the opposite effect.

Mechanistic studies reveal that α-olefin insertion follows predominantly the primary (1,2) insertion mode, with secondary (2,1) insertions occurring less frequently [14] [15]. The steric bulk of the α-olefin substituent influences the insertion regioselectivity, with larger substituents favoring primary insertion due to reduced steric congestion in the transition state [12] [13]. The resulting copolymers exhibit random comonomer distribution along the polymer backbone, as confirmed by carbon-13 nuclear magnetic resonance spectroscopy analysis.

The thermal properties of the resulting copolymers depend strongly on the comonomer type and incorporation level [13] [15]. Increasing α-olefin content leads to systematic reductions in melting temperature and crystallinity, with melting point depressions ranging from ten to forty-five degrees Celsius depending on the comonomer structure and incorporation level [12] [13]. These property modifications enable the production of materials with tailored mechanical and processing characteristics for specific applications.

ComonomerIncorporation Rate (mol%)Reactivity Ratio (r₁)Melting Point Reduction (°C)Activity Relative to Styrene (%)
Ethylene5-152.5-4.015-2560-80
1-Hexene8-251.8-3.220-3545-65
1-Octene6-201.5-2.825-4040-60
Propylene3-123.0-5.510-2070-90
1-Butene10-302.0-3.518-3050-70

Influence of Co-Catalysts on Activity and Selectivity

The catalytic performance of (indenyl)titanium(IV) trichloride depends critically on the choice and optimization of cocatalyst systems, which serve multiple functions including catalyst activation, maintenance of active species, and scavenging of catalyst poisons [16] [17]. Methylaluminoxane represents the most widely studied and effective cocatalyst for indenyl titanium systems, providing exceptional activity enhancement factors ranging from one hundred to five hundred times relative to the parent titanium complex [6] [11].

The optimal aluminum to titanium molar ratios for methylaluminoxane cocatalyst systems typically range from three hundred to one thousand, depending on the specific polymerization conditions and substrate requirements [7] [16]. Higher aluminum to titanium ratios generally lead to enhanced catalytic activities up to an optimal point, beyond which excess methylaluminoxane can cause catalyst deactivation through over-reduction or coordination site blocking [8] [11]. The temperature dependence of the optimal aluminum to titanium ratio reflects the competing processes of catalyst activation and deactivation.

Alternative aluminum-based cocatalysts such as triethylaluminum and triisobutylaluminum provide moderate activation capabilities with aluminum to titanium ratios typically ranging from one hundred to eight hundred [16] [17]. These simple aluminum alkyls offer advantages in terms of cost and availability but generally provide lower catalytic activities compared to methylaluminoxane systems [16]. The selectivity profiles achieved with these cocatalysts often differ from those obtained with methylaluminoxane, reflecting different electronic environments around the active titanium center.

Borate-based cocatalysts represent a highly effective alternative to aluminum-based systems, offering exceptional activity enhancement factors reaching up to one thousand times the base catalyst activity [16]. The optimal borate to titanium ratios are significantly lower, typically ranging from one to five molar equivalents, making these systems economically attractive for certain applications [16]. Borate cocatalysts also demonstrate superior performance in non-polar solvents such as methylcyclohexane, where traditional methylaluminoxane systems may exhibit reduced effectiveness.

The influence of cocatalyst structure on polymer stereochemistry is particularly pronounced in syndiospecific styrene polymerization [8] [11]. Methylaluminoxane systems consistently provide the highest syndiotacticity values, typically exceeding ninety percent, while alternative cocatalysts may yield polymers with lower stereoregularity [6] [7]. The electronic environment created by different cocatalysts influences the conformational preferences of the growing polymer chain, thereby affecting the stereochemical outcome of subsequent monomer insertions.

Mechanistic investigations reveal that cocatalyst effects extend beyond simple catalyst activation to include modulation of the electronic properties of the active titanium center [16] [19]. The Lewis acidity of the aluminum or boron center in the cocatalyst influences the electron density distribution in the titanium-carbon bond, thereby affecting both the reactivity and selectivity of the catalytic system [17] [20]. These electronic effects are particularly important in determining the relative rates of propagation versus termination processes.

Cocatalyst TypeAl/Ti RatioActivity Enhancement FactorSelectivity EffectOptimal Temperature (°C)
Methylaluminoxane (MAO)300-1000100-500xHigh syndiospecificity50-70
Triethylaluminum (AlEt₃)100-50010-50xModerate selectivity40-60
Triisobutylaluminum (Al(iBu)₃)200-80020-80xGood selectivity45-65
Borate ([B(C₆F₅)₄]⁻)1-5200-1000xExcellent selectivity25-50
Modified MAO (MMAO)200-600150-400xHigh selectivity50-75

Cyclic Voltammetry Studies of Titanium-Centred Redox Couples

Cyclic-voltammetry (CV) carried out in dry dichloromethane (0.1 M N-Bu₄NPF₆, glassy-carbon working electrode, Ag/AgCl reference) shows a single, diffusion-controlled reduction for (Indenyl)titanium(IV) trichloride (IndTiCl₃). The cathodic wave corresponds to the Ti IV/III couple and is quasi-reversible at moderate scan rates (50–200 mV s⁻¹) with a peak-to-peak separation (ΔEₚ) slightly wider than the ideal Nernst value, indicating modest structural reorganisation during electron uptake [1].

ComplexE½ (Ti IV/III) / V vs Fc/Fc⁺ΔEₚ / mVipa/ipcComment
IndTiCl₃–0.821100.86Quasi-reversible, scan-rate dependent [1]
CpTiCl₃–0.82950.92Slightly faster kinetics than IndTiCl₃ [1]

Key observations

  • The identical formal potentials show that replacing cyclopentadienyl (Cp) with indenyl does not, in this parent trichloride system, destabilise Ti IV relative to Ti III.
  • The broader ΔEₚ and lower ipa/ipc for IndTiCl₃ reflect the propensity of the indenyl ligand to undergo rapid η⁵→η³ ring-slip after electron transfer, adding a chemical step (EC mechanism) to the electron-transfer process.
  • Cathodic peak current (ip) varies linearly with √scan-rate, confirming diffusion-controlled behaviour and the absence of coupled homogeneous dimerisation of Ti III under the experimental conditions.

Electronic Effects of Ancillary Ligands on Oxidation States

The redox potential of the Ti IV/III couple in half-sandwich titanocenes is exquisitely sensitive to the donor strength of the π-ligand and to σ-donor/π-acceptor substituents attached to it. Table 2 collates representative data.

Titanocene fragmentπ-Ligand environmentE½ (Ti IV/III) / V vs Fc/Fc⁺Shift vs Cp
Cp*₂Ti(C≡CFc)₂penta-Me Cp (Cp*)–2.28–0.53 (cathodic) [2]
Ind₂Ti(C≡CFc)₂Inde​nyl–1.70–0.05 (cathodic) [2]
Cp₂Ti(C≡CFc)₂unsubstituted Cp–1.750.00 reference [2]
(MeOOC-Cp)₂Ti(C≡CFc)₂Cp bearing CO₂Me–1.46+0.29 (anodic) [2]

Trend analysis

  • Electron-rich ligands (Cp*, Ind) stabilise Ti III and drive the Ti IV/III couple cathodically; strongly electron-withdrawing ester-substituted Cp shifts the couple anodically.
  • Indenyl lies halfway between Cp and Cp* in donor strength, corroborating photoelectron and IR-spectroscopic donor scales [2].
  • Comparable trends emerge for the Fe III/II oxidation of the tethered ferrocene in these complexes: Cp* > Ind > Cp > MeOOC-Cp, confirming inductive communication through the Ti–C≡C bridge.

A conspicuous exception is IndTiCl₃ itself: despite the greater donor ability of indenyl, its Ti IV/III potential exactly matches the Cp analogue. This apparent anomaly is reconciled by recognising that the Ti III product of IndTiCl₃ contains at least one η³-bound indenyl after fast ring-slip, which lowers the energy of the reduced state and offsets the normal inductive shift.

Key Findings

  • CV of IndTiCl₃ displays a Ti IV/III couple at –0.82 V with quasi-reversible kinetics governed by rapid η⁵→η³ ring-slip [1].
  • Ligand donor strength and substituent electronics tune Ti redox chemistry over > 0.8 V; indenyl is an intermediate donor lying between Cp and Cp* in strength [2].
  • Ring-slip energetics modulate these trends: when slip is facile, the anodic stabilisation of Ti III offsets donor-induced cathodic shifts, making structural dynamics an indispensable parameter in predictive redox design.
  • Spectroelectrochemical correlations confirm that red-shifts in Fe → Ti charge-transfer bands are linearly related to the measured ΔE₁/₂ – with departures only when ring-slip couples into the excited state, as in bis-indenyl systems.

Hydrogen Bond Acceptor Count

4

Exact Mass

267.909274 g/mol

Monoisotopic Mass

267.909274 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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